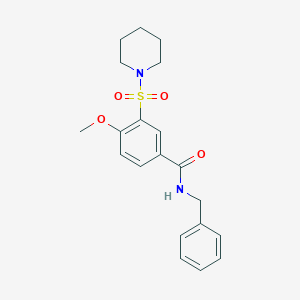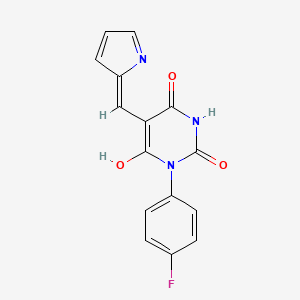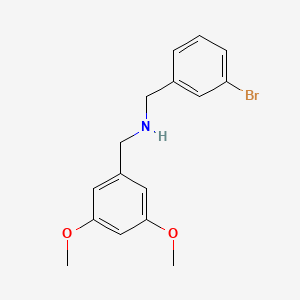![molecular formula C24H32N2O2 B6065169 3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B6065169.png)
3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that features a unique structure combining a furan ring, a piperidine ring, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.
Formation of the pyrrolidine ring: This step may involve a cyclization reaction using appropriate amines and aldehydes.
Final coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may find applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one: This compound is unique due to its specific combination of functional groups and rings.
Other Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.
Other Furan Derivatives: Compounds with furan rings but different attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring, a piperidine ring, and a pyrrolidine ring, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
3-[1-[[3-(5-methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-19-9-11-23(28-19)22-8-4-6-21(16-22)18-25-13-5-7-20(17-25)10-12-24(27)26-14-2-3-15-26/h4,6,8-9,11,16,20H,2-3,5,7,10,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAPXOAPBFVTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC(=C2)CN3CCCC(C3)CCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-1-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6065094.png)
![[1-[3-(allyloxy)benzoyl]-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6065100.png)
methanone](/img/structure/B6065112.png)
![3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]-2-PROPIONYL-2-CYCLOHEXEN-1-ONE](/img/structure/B6065115.png)

![(3-fluoro-4-methoxyphenyl)[1-(2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6065135.png)
![1'-[1-methyl-2-(4-methylphenyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6065141.png)
![(4-chloro-2-methylphenyl){1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methanone](/img/structure/B6065147.png)
![N-(3-methoxybenzyl)-3-{1-[(3-methylphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6065162.png)
![N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6065176.png)
![3-(4-chlorophenyl)-7-(dimethylamino)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6065179.png)
![2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]propanamide](/img/structure/B6065183.png)

